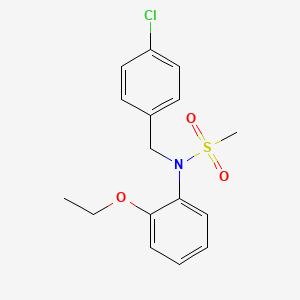
N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methanesulfonamide group attached to a 4-chlorobenzyl and a 2-ethoxyphenyl group, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide typically involves the following steps:
Starting Materials: 4-chlorobenzylamine, 2-ethoxyphenylamine, and methanesulfonyl chloride.
Reaction: The amines are reacted with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the sulfonamide linkage.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures (0-5°C) to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for large-scale production, including temperature control, solvent recycling, and purification steps such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
- N-(4-chlorobenzyl)-N-(2-methoxyphenyl)methanesulfonamide
- N-(4-bromobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide
Uniqueness
N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)methanesulfonamide: is unique due to the specific combination of the 4-chlorobenzyl and 2-ethoxyphenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
905807-59-2 |
|---|---|
分子式 |
C16H18ClNO3S |
分子量 |
339.8 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-3-21-16-7-5-4-6-15(16)18(22(2,19)20)12-13-8-10-14(17)11-9-13/h4-11H,3,12H2,1-2H3 |
InChI 键 |
NLHCKRCFIIWLLM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















